1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile
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Overview
Description
This compound features a cyclopropane ring attached to a pyridine ring and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile typically involves the reaction of pyridine derivatives with cyclopropane intermediates. One common method includes the use of pyridine-2-carboxaldehyde and cyclopropylamine under specific reaction conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, amines, and substituted pyridine compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-ylmethyl)cyclopropane-1-carbonitrile
- 1-(Pyridin-4-ylmethyl)cyclopropane-1-carbonitrile
- 1-(Pyridin-2-ylmethyl)cyclopropane-1-carboxamide
Uniqueness
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h1-3,6H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCUVFXAMWPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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